

Comparative Guide: Biological Impact of Methyl-Substituted Piperazines

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Compound of Interest

Compound Name: 1-Methyl-2-(propan-2-yl)piperazine

CAS No.: 1266872-90-5

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Executive Summary: The "Magic Methyl" Effect on Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine, Aripiprazole) to antimicrobials (e.g., Ciprofloxacin).

This guide objectively compares the biological and physicochemical shifts induced by methyl substitution on the piperazine core. While the unsubstituted piperazine ring provides a polar, semi-rigid linker, methylation—specifically at the N1 or C2/C3 positions—drastically alters the Structure-Activity Relationship (SAR).

Key Comparative Insight:

- **N-Methylation (1-MP):** Primarily modulates Pharmacokinetics (PK). It lowers polarity, enhances Blood-Brain Barrier (BBB) permeability, and removes a hydrogen bond donor (HBD), often improving metabolic stability against N-oxidation while introducing N-demethylation liability.
- **C-Methylation (2-MP, 2,5-DMP):** Primarily modulates Pharmacodynamics (PD). It introduces chirality and conformational constraints (pucker preference), which can "lock" the molecule into a bioactive conformation or sterically clash with off-target receptors.

Structural & Physicochemical Profiling[1][2][3]

The addition of a single methyl group (

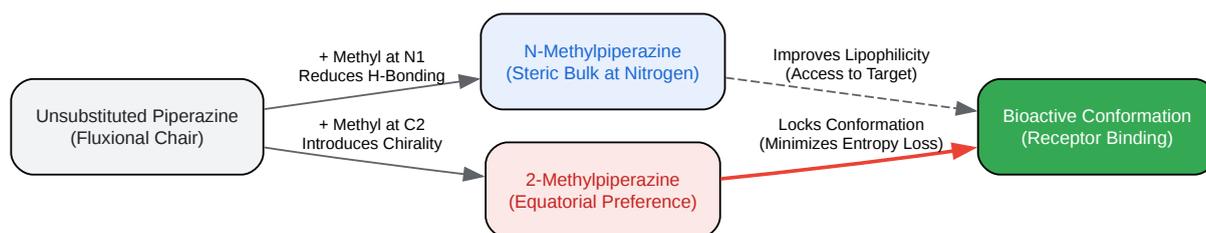
) is not merely a change in molecular weight (+14 Da); it fundamentally shifts the lipophilic and electronic profile.

Table 1: Physicochemical Comparison of Piperazine Derivatives

Property	Piperazine (Unsubstituted)	1-Methylpiperazine (N-MP)	2-Methylpiperazine (2-MP)	Impact Analysis
LogP (Lipophilicity)	~ -1.50	~ -0.6 to -1.0	~ -1.2	N-Me significantly increases lipophilicity, aiding membrane crossing.
pKa (Basicity)	9.73 (N1), 5.35 (N4)	9.14 (N1), 5.59 (N4)	9.7 (N1), 5.4 (N4)	N-Me slightly lowers the pKa of the substituted nitrogen due to electron donation/solvation effects.
H-Bond Donors	2	1	2	N-Me removes a donor, critical for reducing P-gp efflux liability.
Stereochemistry	Achiral	Achiral	Chiral (R/S)	2-Me creates an enantiomeric center, requiring chiral separation protocols.
Conformation	Chair (Fluxional)	Chair (Biased)	Chair (Locked)	2-Me prefers equatorial orientation to avoid 1,3-diaxial strain.

Conformational Analysis (Visualized)[4]

The piperazine ring exists predominantly in a chair conformation.[1] Substituents at the carbon positions (C2/C3/C5/C6) impose steric constraints that dictate the ring's "pucker."



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Figure 1: Conformational impact of methylation. C-methylation (Red path) is often used to rigidify the scaffold, reducing the entropy penalty upon binding to a receptor.

Comparative Biological Activity (SAR) Neuropharmacology (CNS Targets)

Piperazine is a core pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors.

- N-Methylation: Often utilized to improve CNS penetration. For example, in the design of Acetylcholinesterase (AChE) inhibitors, N-methyl derivatives showed significantly improved potency () compared to their desmethyl analogs () due to enhanced hydrophobic interactions and BBB permeability [1].
- C-Methylation: Used to induce selectivity. In nicotinic acetylcholine receptor agonists, the 2-methyl substituent (specifically the R-enantiomer) aligns the nitrogen atoms to mimic the distance found in nicotine, significantly enhancing binding affinity compared to the racemate or unsubstituted forms [2].

Antimicrobial & Anthelmintic Activity[3]

- **Anthelmintic:** Piperazine acts as a GABA agonist, causing flaccid paralysis in nematodes. While unsubstituted piperazine is the standard, 1-methylpiperazine derivatives have shown superior activity against protozoan parasites like *Trypanosoma brucei* (sleeping sickness) by facilitating transport across parasitic membranes [3].
- **Antimicrobial:** In fluoroquinolone antibiotics (e.g., Ofloxacin), the N-methylpiperazine moiety is crucial. It improves the pharmacokinetic profile (half-life and solubility) compared to the unsubstituted piperazine seen in Ciprofloxacin, although both maintain potent DNA gyrase inhibition.

Anticancer Profiles

- **Case Study (K562 Cells):** In certain flavone-piperazine derivatives, C-methylation (2-Me) at the piperazine ring was found to abolish activity against K562 leukemia cells, whereas the unsubstituted or N-phenyl variants remained potent.[2] This suggests that the steric bulk of the C-methyl group interfered with the specific binding pocket required for this chemotype [4].

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine if methylation protects against oxidation or introduces rapid N-demethylation.

Workflow Visualization:

Figure 2: Workflow for assessing metabolic stability. N-methylpiperazines often show rapid formation of the M-14 metabolite (demethylation).

Step-by-Step Methodology:

- **Preparation:** Prepare 10 mM stock solutions of Piperazine, 1-MP, and 2-MP in DMSO.

- Reaction Mix: Dilute to 1 in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
- Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.
- Sampling: Aliquot 50 at specific time points (0, 15, 30, 60 min) into crash solvent (ACN containing internal standard).
- Analysis: Analyze supernatant via LC-MS/MS.
 - Success Criteria: The assay is valid if the positive control (e.g., Verapamil) shows >80% depletion within 30 mins.
 - Expected Result: 1-MP will likely show a shorter half-life than 2-MP due to the accessible N-methyl metabolic handle.

Protocol B: Competitive Radioligand Binding (5-HT Receptors)

Objective: Quantify the affinity shift (

) caused by methylation.

- Membrane Prep: Use HEK293 cells overexpressing or .
- Ligand: Use (agonist) or (antagonist).
- Displacement: Incubate membranes with radioligand and increasing concentrations (

to

M) of the methyl-piperazine derivative.

- Filtration: Rapidly filter through GF/B filters using a cell harvester.

- Calculation: Determine

and convert to

using the Cheng-Prusoff equation.

- Note: For 2-methylpiperazine derivatives, racemic resolution is mandatory before testing, as the S and R isomers often differ in potency by orders of magnitude.

References

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Sources

- [1. Piperazine - Wikipedia \[en.wikipedia.org\]](#)
- [2. Piperazine skeleton in the structural modification of natural products: a review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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